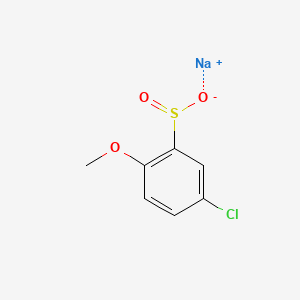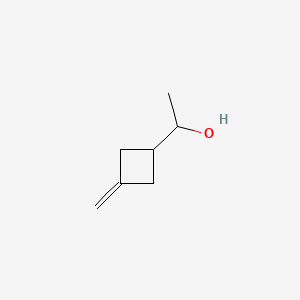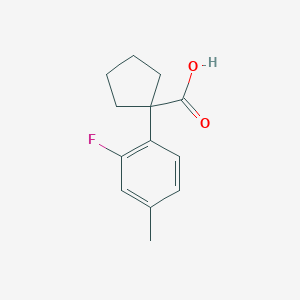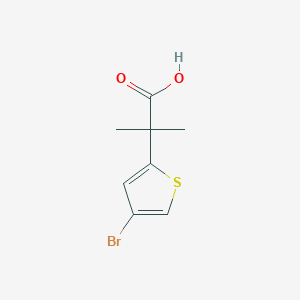
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with a molecular weight of 200.23 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a hydroxyoxan group and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction type and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism by which 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyoxan group may also play a role in these interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and applications.
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-8(12)9(2-1-3-9)10(13)4-6-14-7-5-10/h13H,1-7H2,(H,11,12) |
InChI-Schlüssel |
WWTBVQMDGVZAMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


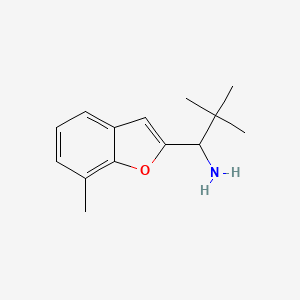
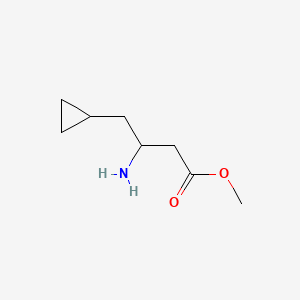


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
